molecular formula C22H17ClF2N4O3 B280102 N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B280102
M. Wt: 458.8 g/mol
InChI Key: FCUNXYGDEXAFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as PF-04937319, is a novel drug candidate that has been developed for the treatment of various diseases, including cancer and inflammatory disorders. This compound is a potent and selective inhibitor of the protein kinase enzyme, which plays a critical role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of the protein kinase enzyme, which is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. By blocking this enzyme, this compound can disrupt the signaling pathways that are involved in the development and progression of cancer and inflammatory disorders, leading to a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. These effects are mediated by the inhibition of the protein kinase enzyme, which plays a critical role in the regulation of these cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is its high potency and selectivity for the protein kinase enzyme, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One potential application of this compound is in the treatment of cancer, where it could be used as a targeted therapy for specific types of tumors. Another potential application is in the treatment of inflammatory disorders, where it could be used to reduce inflammation and prevent tissue damage. Additionally, future studies could focus on optimizing the synthesis and formulation of this compound to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with difluoromethylpyrazole, followed by the reaction with 4-methoxybenzaldehyde, and finally, the reaction with 3-cyano-4-methoxybenzamide. The overall yield of this process is approximately 30%, and the purity of the final product is greater than 98%.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied in preclinical models of cancer and inflammatory disorders, and has shown promising results in terms of its efficacy and safety. In particular, this compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to reduce the production of pro-inflammatory cytokines in animal models of inflammatory disorders.

Properties

Molecular Formula

C22H17ClF2N4O3

Molecular Weight

458.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H17ClF2N4O3/c1-31-14-6-3-12(4-7-14)17-10-18(20(24)25)29-21(28-17)15(11-26-29)22(30)27-13-5-8-19(32-2)16(23)9-13/h3-11,20H,1-2H3,(H,27,30)

InChI Key

FCUNXYGDEXAFDE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC(=C(C=C4)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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